Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione

Description

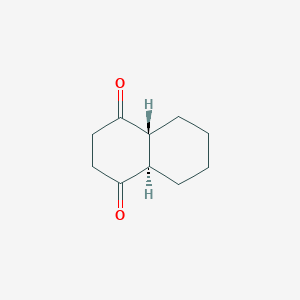

Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione is a bicyclic diketone with a decalin-like framework. Its stereochemistry (4aR,8aR) indicates a cis ring junction, conferring a rigid, fused cyclohexane structure. The compound serves as a key intermediate in synthetic pathways for terpenoids and quinone-derived molecules, as evidenced by its role in synthesizing pyrimido-pyrrolo-quinoxaline derivatives in a 2021 patent application . Its reactivity is driven by the electron-deficient 1,4-dione motif, enabling Diels-Alder reactions and nucleophilic additions.

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(4aR,8aR)-2,3,4a,5,6,7,8,8a-octahydronaphthalene-1,4-dione |

InChI |

InChI=1S/C10H14O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-8H,1-6H2/t7-,8-/m1/s1 |

InChI Key |

ZLPBWAJPTCJOGV-HTQZYQBOSA-N |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)C(=O)CCC2=O |

Canonical SMILES |

C1CCC2C(C1)C(=O)CCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1,4-naphthoquinone using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions are carefully controlled to ensure the selective reduction of the aromatic ring while preserving the ketone functionalities.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and catalyst concentration, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex quinone derivatives.

Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

Substitution: The ketone groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines and alcohols can react with the ketone groups under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, fully saturated hydrocarbons, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that naphthoquinones exhibit significant antimicrobial activity. Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione has been investigated for its potential to inhibit bacterial growth and biofilm formation. A study indicated that compounds in the naphthoquinone class can disrupt biofilm formation in various bacterial strains, suggesting applications in treating chronic infections and enhancing antibiotic efficacy .

Anticancer Activity

Naphthoquinones are known for their cytotoxic effects against cancer cell lines. This compound has shown promise in inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This property positions it as a potential candidate for developing novel anticancer therapies .

Materials Science

Dyes and Pigments

Due to its chromophoric properties, this compound is being explored as a dye in various applications. Its ability to absorb UV light makes it suitable for use in UV-blocking coatings and pigments in plastics and textiles . The compound's stability under light exposure enhances its utility in these applications.

Conductive Polymers

The incorporation of naphthoquinone derivatives into conductive polymers has been studied for developing organic electronic devices. This compound can enhance the electrical conductivity of polymer matrices due to its redox-active nature. This application is particularly relevant in the field of organic photovoltaics and sensors .

Environmental Applications

Bioremediation

The compound's reactivity allows it to participate in redox reactions that can be harnessed for environmental remediation. Studies have suggested that this compound can facilitate the degradation of pollutants in contaminated environments through microbial metabolism . This application is critical for developing sustainable strategies to address environmental pollution.

Case Studies

Mechanism of Action

The mechanism by which Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione exerts its effects is primarily through its interaction with specific molecular targets. The ketone groups in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemical Differences

Table 1: Key Structural and Spectral Comparisons

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., Br in Q6D2) enhance electrophilicity at the quinone core, while methyl groups (Q2D2) increase lipophilicity . Hydroxy groups (3ai, FDB002704) introduce hydrogen-bonding capacity, influencing solubility and reactivity .

- Stereochemistry : The cis-decalin framework (4aR,8aR) in the parent compound contrasts with trans-decalin systems in hexahydro derivatives (e.g., ’s (4aR,8aS)-hexahydronaphthalenes), which exhibit distinct conformational stability and reactivity .

Spectral and Physicochemical Properties

- 13C NMR : The parent compound’s carbonyl signals (C-O) are expected near 190–200 ppm, aligning with 3ai’s 184.23–190.81 ppm . Methoxy groups (e.g., Q6D2) shift aromatic carbons to ~55 ppm (OCH3) and 124–158 ppm (CAr) .

- IR Spectroscopy : Strong carbonyl stretches (~1660–1742 cm⁻¹) are consistent across diones, while hydroxy groups (3ai, FDB002704) show broad O-H stretches (~3200–3600 cm⁻¹) .

Biological Activity

Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione, also known as a naphthoquinone derivative, has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of organic compounds characterized by a quinone structure, which is known for its redox properties and ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound is structurally related to other naphthoquinones, which have been extensively studied for their biological properties. Its molecular formula is , and it features a bicyclic structure that contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that naphthoquinones exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been reported that naphthoquinone derivatives can disrupt bacterial cell membranes and interfere with cellular respiration mechanisms .

Table 1: Antimicrobial Activity of Naphthoquinones

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Studies reveal that this compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways . The compound's ability to induce oxidative stress is a critical mechanism underlying its anticancer activity.

Case Study: Cytotoxicity Assessment

In a study involving human breast cancer cells (MCF-7), this compound exhibited an IC50 value of 15 µM after 24 hours of exposure. The compound was found to significantly decrease cell viability and promote apoptotic cell death through mitochondrial dysfunction .

ROS Generation

The biological activity of this compound is largely attributed to its ability to generate ROS upon cellular uptake. This increase in ROS levels leads to oxidative damage in cells, which can trigger apoptosis or necrosis depending on the concentration and exposure time .

Interaction with Biological Targets

Naphthoquinones interact with various biological macromolecules such as proteins and nucleic acids. For instance, studies suggest that this compound can bind to topoisomerases and inhibit their activity, thereby interfering with DNA replication and transcription processes in cancer cells .

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for therapeutic applications in treating microbial infections and cancer. Ongoing research aims to optimize its pharmacological properties through structural modifications to enhance efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.